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Introduction

The dibutyl(methyl)sulfanium cation is a positively charged organosulfur compound
belonging to the sulfonium salt family. Sulfonium salts are characterized by a central sulfur
atom bonded to three organic substituents, resulting in a net positive charge on the sulfur.
These compounds have garnered significant interest in various scientific and industrial fields,
including organic synthesis, materials science, and particularly in the development of novel
antimicrobial agents.[1] This technical guide provides a comprehensive overview of the
structure, properties, and potential applications of the dibutyl(methyl)sulfonium cation, with a
focus on experimental data and methodologies relevant to researchers in drug development.

Molecular Structure and Properties

The dibutyl(methyl)sulfanium cation consists of a central sulfur atom covalently bonded to
two butyl groups and one methyl group. The presence of three alkyl substituents and a lone
pair of electrons on the sulfur atom results in a trigonal pyramidal geometry around the sulfur
center.[2] While a specific crystal structure for the dibutyl(methyl)sulfonium cation is not readily
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available in the public domain, data from analogous triarylsulfonium salts can provide insights
into its structural parameters.[3][4]

Table 1: Computed and Analogous Structural & Physicochemical Properties

Property Value Source/Method
Chemical Formula C9H21S+ PubChem

Molecular Weight 161.33 g/mol PubChem (Computed)
Canonical SMILES CCCC--INVALID-LINK--CCCC PubChem

InChikey JOBJIBNPNCZOSY- bubChem

UHFFFAOYSA-N

X-ray Crystallography
C-S Bond Length (Analogous)  ~1.78 - 1.79 A _ _
(Triphenylsulfonium salts)[4]

C-S-C Bond Angle 101° - 106° X-ray Crystallography
(Analogous) (Triphenylsulfonium salts)[4]

Synthesis of Dibutyl(methyl)sulfanium Salts

The synthesis of sulfonium salts, including the dibutyl(methyl)sulfonium cation, is typically
achieved through the nucleophilic substitution reaction between a thioether and an alkyl halide.

[5]

General Experimental Protocol: Synthesis of
Trialkylsulfonium Salts

Materials:

Dibutyl sulfide

Methyl iodide (or other methylating agent)

Anhydrous solvent (e.g., diethyl ether, acetone, or dichloromethane)

Inert atmosphere (e.g., nitrogen or argon)
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Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere,
dissolve dibutyl sulfide in the chosen anhydrous solvent.

e Cool the solution in an ice bath.

» Slowly add a stoichiometric equivalent of methyl iodide to the cooled solution with continuous
stirring.

» Allow the reaction mixture to stir at room temperature for several hours to overnight. The
progress of the reaction can be monitored by thin-layer chromatography (TLC).

e The resulting sulfonium salt, being ionic, will often precipitate out of the non-polar solvent.

o Collect the precipitate by filtration and wash with cold, anhydrous solvent to remove any
unreacted starting materials.

e Dry the product under vacuum to yield the dibutyl(methyl)sulfanium iodide salt.

Note: The choice of solvent and reaction time may need to be optimized depending on the
specific reactants and desired purity.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are essential tools for the structural elucidation of sulfonium
salts. While specific NMR data for the dibutyl(methyl)sulfonium cation is not available, the
expected chemical shifts can be predicted based on the known effects of the positively charged
sulfur atom. The protons and carbons on the a-carbon (adjacent to the sulfur) will be
deshielded and thus appear at a higher chemical shift (downfield) compared to their
corresponding thioether.

Table 2: Predicted *H and 3C NMR Chemical Shifts (in ppm)
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Predicted Chemical Shift

Nucleus 3) Rationale

Deshielding due to adjacent
1H (S-CHs) 25-3.0 N

positively charged sulfur.

Significant deshielding of the
1H (S-CH2-C3H>v) 3.0-35 )

a-protons.

Less affected by the positive
1H (other butyl) 09-18 o

charge, similar to alkanes.

Deshielding effect of the sulfur
13C (S-CHs) 25-35 i

cation.

Strong deshielding of the a-
13C (S-CH2-CsHv) 45 - 55 b

carbon.

Gradual decrease in
13C (other butyl) 13-30 deshielding along the alkyl

chain.

Experimental Protocol: NMR Analysis of Sulfonium Salts

Instrumentation:
 NMR Spectrometer (e.g., 300 MHz or higher)
Sample Preparation:

e Dissolve a small amount of the synthesized dibutyl(methyl)sulfonium salt in a suitable
deuterated solvent (e.g., D20, CDCIs, or DMSO-ds). Sulfonium salts are generally soluble in
polar solvents.

o Transfer the solution to an NMR tube.
Data Acquisition:

e Acquire *H and 3C NMR spectra using standard instrument parameters.
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« Integration of the *H NMR signals can be used to confirm the ratio of the different proton
environments.

e Techniques such as COSY and HSQC can be used for more detailed structural assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight and
investigating the fragmentation patterns of sulfonium cations. Electrospray ionization (ESI) is a
suitable method for analyzing these pre-charged ionic compounds.[6] The fragmentation of
sulfonium ions in the gas phase typically involves the cleavage of the carbon-sulfur bonds.[7]

Table 3: Expected Mass Spectrometry Fragmentation

m/z Fragment Description
161.14 [CoH21S]* Molecular ion (parent cation)
104.08 [CsH12S]* Loss of a butyl radical

Loss of a butyl and a methyl
75.04 [CsH7S]* _

radical
57.07 [CaHo]* Butyl cation

Experimental Protocol: Mass Spectrometry Analysis

Instrumentation:
o Mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:

e Dissolve a small amount of the sulfonium salt in a suitable solvent (e.g., methanol,
acetonitrile, or water).

« Infuse the solution directly into the ESI source or introduce it via liquid chromatography.

Data Acquisition:
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e Acquire the mass spectrum in positive ion mode.

e The molecular ion peak should be observed at m/z corresponding to the
dibutyl(methyl)sulfonium cation.

e Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce
fragmentation and confirm the structure.

Biological Activity and Potential Applications

Sulfonium compounds have demonstrated significant antimicrobial activity against a range of
bacteria.[1][8] The primary mechanism of action is believed to be the disruption of the bacterial
cell membrane integrity, leading to leakage of intracellular components and ultimately cell
death.[8] The cationic nature of the sulfonium headgroup facilitates interaction with the
negatively charged components of the bacterial cell membrane.

While no specific signaling pathways involving the dibutyl(methyl)sulfonium cation have been
elucidated, its structural similarity to other antimicrobial sulfonium and quaternary ammonium
compounds suggests a potential role in disrupting membrane-associated processes.

Electrostatic Interaction Leakage of
@ Intracellular Contents

Click to download full resolution via product page
Caption: Proposed mechanism of antimicrobial action for sulfonium cations.

The relationship between the chemical structure of sulfonium compounds and their
antimicrobial activity is an active area of research. Quantitative Structure-Activity Relationship
(QSAR) studies can be employed to correlate physicochemical properties, such as
hydrophobicity and steric factors of the alkyl substituents, with the observed minimum inhibitory
concentrations (MICs). Such studies are crucial for the rational design of more potent and
selective antimicrobial agents.
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Caption: A typical workflow for QSAR studies in drug development.

Conclusion

The dibutyl(methyl)sulfanium cation represents a class of molecules with significant
potential, particularly in the development of new antimicrobial agents. This guide has provided
an overview of its structure, synthesis, and characterization, along with insights into its potential
biological activity. While specific experimental data for this particular cation is limited, the
provided protocols and data from analogous compounds offer a solid foundation for
researchers to build upon. Further investigation into the precise mechanism of action and
structure-activity relationships will be crucial for realizing the full therapeutic potential of
dibutyl(methyl)sulfanium and related sulfonium salts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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